molecular formula C21H21NO4 B584478 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid CAS No. 1427521-39-8

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

Cat. No.: B584478
CAS No.: 1427521-39-8
M. Wt: 351.4
InChI Key: CJXFWFGLGOBGBR-UHFFFAOYSA-N
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Description

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid: is a synthetic cannabinoid metabolite. It is an expected metabolite of RCS-4, a synthetic cannabinoid structurally similar to JWH 018. This compound is formed through the carboxylation of the N-alkyl chain of RCS-4 during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves the carboxylation of the N-alkyl chain of RCS-4. The synthetic route typically includes the following steps:

    Starting Material: RCS-4, a synthetic cannabinoid.

    Carboxylation Reaction: The N-alkyl chain of RCS-4 undergoes carboxylation to form the 5-carboxypentyl metabolite. This reaction can be facilitated by specific reagents and conditions that promote carboxylation.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may be further oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the carboxyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized metabolites, while reduction may yield alcohols or other reduced forms .

Scientific Research Applications

Chemistry: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is used as an analytical reference standard in forensic and research laboratories. It helps in the identification and quantification of synthetic cannabinoids in biological samples.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems. It provides insights into the metabolism of synthetic cannabinoids.

Medicine: Research on this compound contributes to understanding the pharmacokinetics and toxicology of synthetic cannabinoids, aiding in the development of therapeutic interventions.

Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices .

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

  • RCS-4 N-(4-hydroxypentyl) metabolite
  • RCS-4 N-(5-hydroxypentyl) metabolite
  • JWH 018 N-(5-carboxypentyl) metabolite

Comparison: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is unique due to its specific carboxylation at the N-alkyl chain, which distinguishes it from other metabolites. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .

Properties

IUPAC Name

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXFWFGLGOBGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018152
Record name 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-39-8
Record name 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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